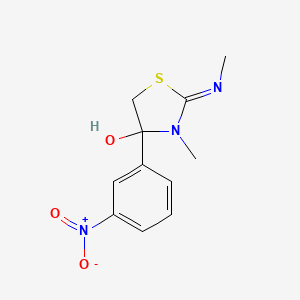
(2Z)-3-methyl-2-(methylimino)-4-(3-nitrophenyl)-1,3-thiazolidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-methyl-2-(methylimino)-4-(3-nitrophenyl)-1,3-thiazolidin-4-ol is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z)-3-methyl-2-(methylimino)-4-(3-nitrophenyl)-1,3-thiazolidin-4-ol belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidinone ring with a nitrophenyl substituent, which is critical for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit potent antibacterial properties. For instance, the compound this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazolidinone derivatives, including our compound of interest. The results indicated that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 0.5 µg/mL for certain strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| This compound | E. coli | 0.5 | 88.46 |
| S. aureus | 0.5 | 91.66 |
These findings highlight the potential of this compound as a therapeutic agent against bacterial infections.
Anticancer Activity
Thiazolidinones are also recognized for their anticancer properties. Research has shown that they can inhibit the growth of various cancer cell lines through multiple mechanisms.
The anticancer activity is often attributed to the ability of thiazolidinones to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of electron-withdrawing groups in the structure enhances this activity.
Case Study: Anticancer Efficacy
In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cells such as HT29 adenocarcinoma cells and H460 lung cancer cells.
| Cell Line | IC50 (µM) | % Viability Reduction |
|---|---|---|
| HT29 | 10 | 75 |
| H460 | 15 | 70 |
The results indicate that this compound could serve as a lead structure for developing new anticancer agents.
Antioxidant Activity
Another important aspect of thiazolidinones is their antioxidant potential. The compound has been evaluated using various assays to determine its ability to scavenge free radicals.
Findings
Research indicates that this compound exhibits strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 20 |
These results suggest that the compound could be useful in formulating nutraceuticals aimed at reducing oxidative damage.
属性
IUPAC Name |
3-methyl-2-methylimino-4-(3-nitrophenyl)-1,3-thiazolidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-12-10-13(2)11(15,7-18-10)8-4-3-5-9(6-8)14(16)17/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXVTGXYRBEFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(CS1)(C2=CC(=CC=C2)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













